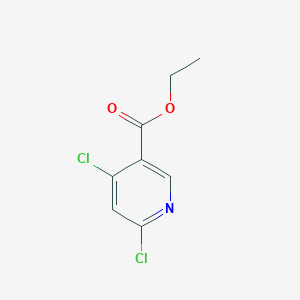

Ethyl 4,6-dichloronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUBVINEXCCXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344874 | |

| Record name | Ethyl 4,6-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40296-46-6 | |

| Record name | Ethyl 4,6-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,6-Dichloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4,6-dichloronicotinate

Ethyl 4,6-dichloronicotinate is a versatile chemical intermediate widely utilized in the pharmaceutical and agrochemical sectors.[1][2] Also known as ethyl 4,6-dichloropyridine-3-carboxylate, its unique dichlorinated pyridine (B92270) structure imparts enhanced reactivity, making it a valuable building block for the synthesis of complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound presents as a white to yellow or light brown solid or liquid, depending on its purity and the ambient temperature.[1][2][3][4] It is soluble in methanol.[4][5][6] Key physical and chemical data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40296-46-6 | [1][7] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][3][7] |

| Molecular Weight | 220.05 g/mol | [1][3][7] |

| Appearance | White to orange to green powder or crystals; Yellow to light brown liquid or solid | [1][2][3] |

| Melting Point | 31-35 °C | [3][8] |

| Boiling Point | 85 °C at 0.01 mmHg | [4][5] |

| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [4][8] |

| pKa | -1.24 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in methanol | [4][5][6] |

| Storage Conditions | 0 - 8 °C, Keep in dark place, Sealed in dry, Room Temperature | [1][2][4][7] |

Synthesis and Experimental Protocols

This compound is commonly synthesized from ethyl 4,6-dihydroxynicotinate. The process involves a chlorination reaction using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis from Ethyl 4,6-dihydroxynicotinate [5]

-

Materials:

-

Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol)

-

Phosphorus oxychloride (POCl₃, 500 mL)

-

Ice water

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Slowly add ethyl 4,6-dihydroxynicotinate (60 g) to phosphorus oxychloride (500 mL) in a suitable reaction flask.

-

Heat the mixture and reflux for 2 hours.

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Carefully pour the residue into ice water and stir for 30 minutes.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under vacuum to yield this compound.

-

-

Yield: 65 g (90% yield).[5]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the two chlorine atoms attached to the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the ester group makes the carbon atoms at positions 4 and 6 electrophilic and susceptible to nucleophilic substitution.[9][10] This class of reaction is fundamental in organic chemistry, where an electron-rich nucleophile replaces a leaving group (in this case, a chloride ion) on an electrophilic center.[9][11]

The general form of the reaction is: Nuc:⁻ + R-Cl → R-Nuc + Cl⁻

The dichlorinated pyridine structure enhances the molecule's reactivity in these synthesis processes, making it an invaluable building block for more complex molecules.[1][2] The stability and compatibility of the compound with various reaction conditions further increase its utility.[1][2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98% 40296-46-6 India [ottokemi.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 40296-46-6 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Ethyl 4,6-dichloronicotinate: A Comprehensive Technical Guide for Drug Discovery Professionals

CAS Number: 40296-46-6

Synonyms: 4,6-Dichloropyridine-3-carboxylic acid ethyl ester, Ethyl 4,6-dichloropyridine-3-carboxylate

Abstract

Ethyl 4,6-dichloronicotinate is a halogenated pyridine (B92270) derivative that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, particularly the presence of two reactive chlorine atoms, make it a valuable intermediate for the development of novel therapeutics, agrochemicals, and dyes.[1][2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound. It further details its application in the synthesis of targeted therapies, with a focus on Heat Shock Protein 90 (Hsp90) inhibitors, and provides exemplary experimental protocols and workflows for researchers in the field of drug discovery.

Chemical and Physical Properties

This compound is a white to off-white or yellow to light brown solid or liquid with a molecular weight of 220.05 g/mol .[2][3] It is soluble in methanol (B129727) and other common organic solvents.[1][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40296-46-6 | [2] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [2] |

| Molecular Weight | 220.05 g/mol | [2] |

| Appearance | White to off-white or yellow to light brown solid or liquid | [2][3][5] |

| Melting Point | 31-35 °C | [5] |

| Boiling Point | 85 °C / 0.01 mmHg | [1] |

| Solubility | Soluble in methanol | [1] |

| Purity | ≥98% (by HPLC) | [2] |

| Storage | 2-8 °C, in a dry, dark place | [2][6] |

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound involves the chlorination of ethyl 4,6-dihydroxynicotinate using phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis of this compound [1]

-

Materials:

-

Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol)

-

Phosphorus oxychloride (POCl₃, 500 mL)

-

Ice water

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Slowly add ethyl 4,6-dihydroxynicotinate to phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Carefully pour the residue into ice water and stir for 30 minutes.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under vacuum to yield this compound.

-

-

Yield: 65 g (90%)

-

Characterization:

Reactivity and Synthetic Applications

The two chlorine atoms on the pyridine ring of this compound exhibit differential reactivity, allowing for selective functionalization. The chlorine at the 4-position is more susceptible to nucleophilic substitution, while the chlorine at the 6-position is more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This differential reactivity makes it a valuable scaffold for introducing diverse chemical moieties to generate libraries of compounds for drug screening.

2.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it is frequently employed to introduce aryl or heteroaryl groups at the 6-position of the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Exemplary)

-

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol) or other suitable ligand

-

Potassium carbonate (K₂CO₃, 2.0 mmol) or another suitable base

-

1,4-Dioxane/water (4:1 mixture, 5 mL)

-

-

Procedure:

-

In a reaction vessel, combine this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Application in Drug Discovery: Hsp90 Inhibitors

This compound is a key starting material for the synthesis of a class of potent anti-cancer agents known as Hsp90 inhibitors.[1][7] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.[8][9] By inhibiting Hsp90, these client proteins are destabilized and targeted for degradation, leading to the suppression of multiple oncogenic signaling pathways.

Hsp90 Signaling Pathway and Inhibition

The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes in the Hsp90 dimer and facilitates the proper folding and maturation of its client proteins. Hsp90 inhibitors typically bind to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby blocking the chaperone cycle and leading to the degradation of client proteins.

Caption: Hsp90 signaling pathway and mechanism of inhibition.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel drug candidates from this compound follows a structured workflow that encompasses chemical synthesis, purification, characterization, and comprehensive biological evaluation.

Caption: Experimental workflow for drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its well-defined reactivity allows for the strategic introduction of chemical diversity, making it an ideal starting material for the generation of compound libraries for high-throughput screening. The successful application of this intermediate in the development of Hsp90 inhibitors highlights its significance in the field of oncology drug discovery. This technical guide provides researchers and scientists with the essential information and protocols to effectively utilize this compound in their drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 4. This compound | 40296-46-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4,6-dichloronicotinate synthesis from ethyl 4,6-dihydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of ethyl 4,6-dichloronicotinate from ethyl 4,6-dihydroxynicotinate. The information presented herein is intended for a technical audience and details the experimental protocol, quantitative data, and a visual representation of the synthetic workflow. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3]

Reaction Scheme

The conversion of ethyl 4,6-dihydroxynicotinate to this compound is achieved through a chlorination reaction. The hydroxyl groups on the pyridine (B92270) ring are substituted with chlorine atoms using a suitable chlorinating agent.

DOT Script of the Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4,6-dihydroxynicotinate | [1] |

| Molar Mass of Starting Material | 183.16 g/mol | |

| Amount of Starting Material | 60 g (0.328 mol) | [1] |

| Chlorinating Agent | Phosphorus oxychloride (POCl3) | [1] |

| Volume of Chlorinating Agent | 500 mL | [1] |

| Reaction Time | 2 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Product | This compound | [1] |

| Molar Mass of Product | 220.05 g/mol | [2] |

| Product Yield (Mass) | 65 g | [1] |

| Product Yield (Percentage) | 90% | [1] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from ethyl 4,6-dihydroxynicotinate.[1]

1. Reaction Setup:

-

To a reaction vessel, add phosphorus oxychloride (POCl3, 500 mL).

-

Begin stirring the phosphorus oxychloride.

2. Addition of Starting Material:

-

Slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the stirred phosphorus oxychloride.

3. Reaction:

-

Heat the reaction mixture to reflux.

-

Maintain the reflux for a period of 2 hours.

4. Work-up:

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Carefully pour the residue into ice water.

-

Stir the resulting mixture for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (B1210297) (EtOAc) three times.

5. Product Isolation:

-

Combine the organic phases from the extractions.

-

Wash the combined organic phase with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO4).

-

Concentrate the dried organic phase under vacuum to yield the final product.

6. Product Characterization:

-

The resulting product is this compound (65 g, 90% yield).[1]

-

¹H NMR (300 MHz, DMSO-d6): δ 8.80 (s, 1H), 7.95 (s, 1H), 4.34 (q, J=6.9 Hz, 2H), 1.31 (t, J=6.9 Hz, 3H).[1]

-

Mass Spectra (ESI) m/z: 220.1 [M+H]⁺.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

DOT Script of the Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

Phosphorus oxychloride (POCl3) is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The quenching step should be performed with extreme caution by slowly adding the reaction residue to ice water.

Conclusion

The synthesis of this compound from ethyl 4,6-dihydroxynicotinate using phosphorus oxychloride is a high-yielding and straightforward procedure.[1] The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development. The product of this reaction serves as a key building block for a variety of more complex molecules.[1][2]

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 4,6-dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloronicotinate is a crucial intermediate in the synthesis of a variety of compounds within the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, a dichlorinated pyridine (B92270) ring with an ethyl ester group, provides a versatile scaffold for the development of novel bioactive molecules.[1][3] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and storage. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 40296-46-6 | [1][4][5][6][7] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][4][5][6][7] |

| Molecular Weight | 220.05 g/mol | [1][4][5][6][7] |

| Appearance | White to off-white or yellow solid/liquid | [3] |

| Melting Point | 32-34 °C | [3] |

| Boiling Point | 85 °C @ 0.01 mmHg | [1][3] |

| Storage | Keep in a dark, dry place at room temperature. | [3] |

Solubility Profile

Qualitative Solubility

The following table summarizes the known qualitative solubility of this compound in common solvents.

| Solvent | Solubility | Reference |

| Methanol (B129727) | Soluble | [1][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble (≥ 100 mg/mL) |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system should be continuously agitated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions and determine the concentration of this compound from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound.

Stability Profile

The stability of this compound is a critical factor that can influence its synthesis, storage, and application. Available information suggests that the compound is sensitive to heat and should be stored in a dry, dark environment.

General Stability and Storage Recommendations

The following table summarizes the known stability information and storage recommendations for this compound.

| Condition | Stability/Recommendation | Reference |

| Temperature | Heat sensitive. Store at room temperature or refrigerated (2-8 °C). | |

| Light | Store in a dark place. | [3] |

| Moisture | Store in a dry, sealed container. | [3] |

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. The following protocol outlines a general approach for conducting forced degradation studies on this compound.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water (HPLC grade)

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture if necessary (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products). A PDA detector can help to assess peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and characterize the major degradation products using techniques like LC-MS and NMR.

-

Workflow for Stability Testing

Caption: Workflow for forced degradation stability testing.

Synthesis Pathway

This compound can be synthesized from ethyl 4,6-dihydroxynicotinate. A general reaction scheme is depicted below.

Caption: Synthesis of this compound.

A typical synthesis procedure involves slowly adding ethyl 4,6-dihydroxynicotinate to phosphorus oxychloride (POCl₃) and then refluxing the mixture.[1] After the reaction is complete, the excess POCl₃ is removed, and the product is isolated through extraction and purified.[1]

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While qualitative data indicates its solubility in methanol and its sensitivity to heat, there is a clear need for more comprehensive, quantitative studies to fully characterize these properties across a wider range of conditions. The provided experimental protocols offer a framework for researchers and drug development professionals to generate this critical data, enabling the optimized use of this important chemical intermediate in their research and development activities. The workflows for solubility and stability testing, as well as the synthesis pathway, provide clear visual guides for these key processes.

References

- 1. This compound | 40296-46-6 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 40296-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 40296-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to Ethyl 4,6-dichloronicotinate for Researchers and Drug Development Professionals

Introduction: Ethyl 4,6-dichloronicotinate (CAS No. 40296-46-6) is a halogenated pyridine (B92270) derivative that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its chemical structure, featuring two reactive chlorine atoms and an ethyl ester group on a pyridine ring, makes it a versatile precursor for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors, including those targeting Heat Shock Protein 90 (Hsp90).

Commercial Suppliers and Specifications

This compound is readily available from a variety of commercial chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their intended application. Below is a summary of representative commercial suppliers and their typical product specifications.

| Supplier | Product Number | Purity Specification | Appearance | Notes |

| MedChemExpress | HY-W002558 | 99.89% (by GC)[1] | White to yellow solid (<32°C) or liquid (>34°C)[1] | Certificate of Analysis available.[1] |

| Thermo Scientific Chemicals | H63092 | ≥95% (by HPLC) | White to off-white low-melting solid | Formerly part of the Alfa Aesar portfolio. |

| Chem-Impex | 02027 | ≥99% (by HPLC) | Yellow to light brown liquid or solid | - |

| Tokyo Chemical Industry (TCI) | E1068 | >98.0% (by GC) | White to orange to green powder to lump | - |

| Otto Chemie Pvt. Ltd. | E 2438 | 98% | White to orange to green powder or crystals[2] | - |

| ChemScene | CS-W002558 | ≥98%[3] | - | - |

| BLD Pharm | BD138374 | - | - | - |

| Hangzhou Longshine Bio-Tech | - | 98%[4] | Off-white to light yellow solid[4] | - |

Table 1: Commercial Suppliers and Specifications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 40296-46-6 | [1][5] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][5] |

| Molecular Weight | 220.05 g/mol | [5] |

| Melting Point | 31-35 °C | [2] |

| Boiling Point | 85°C @ 0.01 mmHg | [5] |

| Solubility | Soluble in methanol | [5] |

| Storage Conditions | 4°C, sealed storage, away from moisture | [1][3] |

Table 2: Physicochemical Properties of this compound.

Synthesis of this compound

A general and widely used method for the synthesis of this compound involves the chlorination of ethyl 4,6-dihydroxynicotinate using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 4,6-dihydroxynicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a reaction vessel equipped with a reflux condenser, slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (500 mL).[5]

-

Heat the mixture to reflux and maintain for 2 hours.[5]

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.[5]

-

Carefully pour the residue into a beaker containing ice water and stir for 30 minutes.[5]

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).[5]

-

Combine the organic phases and wash with saturated brine solution.[5]

-

Dry the organic phase over anhydrous magnesium sulfate.[5]

-

Filter and concentrate the solution under vacuum to yield this compound. A typical yield for this procedure is around 90%.[5]

Caption: Synthetic Workflow for this compound.

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable starting material for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The chlorine atoms at the 4- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities. This is particularly relevant for the synthesis of Hsp90 inhibitors, where the pyridine core often serves as a scaffold for building molecules that can bind to the ATP-binding pocket of the chaperone protein.

Representative Experimental Protocol: Synthesis of a Nicotinamide (B372718) Derivative

The following is a representative protocol for the synthesis of a nicotinamide derivative, a common structural motif in kinase inhibitors, adapted from a procedure for a similar pyridine carboxylic acid. This two-step process involves the initial substitution of one of the chlorine atoms with an amine, followed by amide bond formation.

Step 1: Nucleophilic Aromatic Substitution

This step involves the selective substitution of one of the chloro groups with an amine. The 4-position is generally more reactive towards nucleophilic attack.

Materials:

-

This compound

-

Desired amine (e.g., ethylamine)

-

Acetonitrile (MeCN)

Procedure:

-

Dissolve this compound in acetonitrile.

-

Cool the solution to 0 °C.

-

Add the amine (e.g., 65% ethylamine (B1201723) in water) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent can be removed under reduced pressure, and the product, ethyl 4-amino-6-chloronicotinate derivative, can be purified by column chromatography.

Step 2: Amide Bond Formation

The ethyl ester of the product from Step 1 can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with another amine to form the final nicotinamide derivative.

Materials:

-

Ethyl 4-amino-6-chloronicotinate derivative (from Step 1)

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Water/Tetrahydrofuran (THF) mixture

-

Hydrochloric acid (HCl)

-

The second desired amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

Procedure:

-

Hydrolysis of the ester: Dissolve the ethyl ester from Step 1 in a mixture of THF and water. Add LiOH or NaOH and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with HCl to precipitate the carboxylic acid. Filter and dry the solid.

-

Amide coupling: Dissolve the resulting carboxylic acid (1.1 mmol) in dichloromethane.[6]

-

Cool the mixture to 0 °C.

-

Add EDCI (1.2 mmol) and HOBt (1.2 mmol) to the mixture.[6]

-

Slowly add the second amine (1.0 mmol) while stirring.[6]

-

Allow the reaction to proceed for 2-5 hours.[6]

-

Upon completion, quench the reaction with water.[6]

-

Extract the aqueous phase with dichloromethane.[6]

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[6]

-

Purify the final nicotinamide derivative by column chromatography.

Caption: Logical Workflow for Kinase Inhibitor Synthesis.

Role in Targeting the Hsp90 Signaling Pathway

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of a large number of "client" proteins, many of which are essential for cancer cell survival and proliferation. These client proteins include various kinases, transcription factors, and other proteins involved in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. In many cancers, Hsp90 is overexpressed and is crucial for maintaining the function of mutated or overexpressed oncoproteins.

By inhibiting Hsp90, the client proteins are destabilized and targeted for degradation via the proteasome. This leads to the simultaneous disruption of multiple signaling pathways that are critical for the cancer cell's survival.

Caption: Hsp90 Signaling Pathway and Inhibition.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound, 98% 40296-46-6 India [ottokemi.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 40296-46-6 [chemicalbook.com]

- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Purity Analysis of Ethyl 4,6-dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloronicotinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this reagent is critical to ensure the safety and efficacy of the final products. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound. It includes detailed experimental protocols for chromatographic and spectroscopic techniques, a discussion of potential impurities, and guidance on method validation.

Introduction

This compound (Figure 1) is a substituted pyridine (B92270) derivative widely used as a building block in organic synthesis. Its purity is of paramount importance as impurities can lead to undesired side reactions, lower yields, and the introduction of potentially toxic components in the final active pharmaceutical ingredients (APIs) or agrochemicals. This guide outlines the common analytical techniques employed for the qualitative and quantitative purity assessment of this compound.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended to ensure a comprehensive purity profile of this compound. This typically involves a combination of chromatographic and spectroscopic methods.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for separating and quantifying impurities.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase method is generally suitable for this compound.

Table 1: Typical HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (B52724) |

| Gradient | 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-32 min: 80% to 30% B32-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile |

Experimental Protocol: HPLC Purity Determination

-

Solution Preparation:

-

Prepare the mobile phases A and B as described in Table 1.

-

Accurately weigh and dissolve approximately 25 mg of this compound in a 25 mL volumetric flask with acetonitrile to obtain a 1 mg/mL solution.

-

-

Instrumentation Setup:

-

Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

-

Analysis:

-

Inject the sample solution and run the gradient program as detailed in Table 1.

-

-

Data Analysis:

-

The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area.

-

GC is well-suited for the analysis of volatile compounds and is often used to assess the purity of this compound, as indicated by several suppliers who specify purity by GC.[1][2]

Table 2: Typical GC Method Parameters

| Parameter | Recommended Conditions |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Split ratio 50:1) |

| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Sample Preparation | 1 mg/mL in Ethyl Acetate |

Experimental Protocol: GC Purity Determination

-

Solution Preparation:

-

Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with ethyl acetate.

-

-

Instrumentation Setup:

-

Set up the GC instrument with the parameters listed in Table 2.

-

-

Analysis:

-

Inject the prepared sample solution.

-

-

Data Analysis:

-

Calculate the purity based on the area percentage of the main peak.

-

Spectroscopic Methods

Spectroscopic techniques are essential for the structural confirmation of the main component and the identification of unknown impurities.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and its potential impurities. The ¹H NMR spectrum provides information about the chemical environment of the protons, while ¹³C NMR helps in determining the carbon framework.

Table 3: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.80 | s | 1H | H-2 (pyridine ring) |

| 7.95 | s | 1H | H-5 (pyridine ring) |

| 4.34 | q | 2H | -OCH₂CH₃ |

| 1.31 | t | 3H | -OCH₂CH₃ |

Solvent: DMSO-d₆, Spectrometer: 300 MHz. Data from ChemicalBook.[2]

Mass spectrometry is used to determine the molecular weight of the compound and can be coupled with GC (GC-MS) or LC (LC-MS) for the identification of impurities. The electrospray ionization (ESI) mass spectrum of this compound typically shows a prominent [M+H]⁺ ion at m/z 220.1.[2]

Potential Impurities

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. The common synthesis route involves the chlorination of ethyl 4,6-dihydroxynicotinate using a chlorinating agent like phosphorus oxychloride.[2]

Table 4: Potential Process-Related Impurities

| Impurity Name | Structure | Potential Origin |

| Ethyl 4,6-dihydroxynicotinate | Unreacted starting material | |

| Ethyl 4-chloro-6-hydroxynicotinate | Incomplete chlorination | |

| Ethyl 6-chloro-4-hydroxynicotinate | Incomplete chlorination | |

| Isomeric dichloronicotinates | Isomerization during synthesis | |

| 4,6-Dichloronicotinic acid | Hydrolysis of the ester |

Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.

Caption: Workflow for purity analysis of this compound.

Signaling Pathway of Impurity Formation (Hypothetical)

The following diagram illustrates a simplified hypothetical pathway for the formation of process-related impurities during the synthesis of this compound.

Caption: Hypothetical pathway of impurity formation.

Conclusion

The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC and GC are indispensable for quantitative purity assessment and impurity profiling, while NMR and MS are crucial for structural confirmation and identification. A thorough understanding of the synthetic route is vital for predicting and identifying potential process-related impurities. The methodologies and workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable quality control procedures for this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 4,6-dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloronicotinate is a halogenated pyridine (B92270) derivative that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its unique molecular architecture, featuring a dichlorinated pyridine ring and an ethyl ester functional group, makes it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characterization of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 40296-46-6 | [1][2][3] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 220.05 g/mol | [1][2][3] |

| Appearance | White to yellow or light brown solid or liquid | [2][4] |

| Melting Point | 31-35 °C | [2] |

| Boiling Point | 85 °C at 0.01 mmHg | [1] |

| Solubility | Soluble in methanol (B129727) | [1] |

| Purity | >98.0% (GC) | [4] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |

Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and an ethyl carboxylate group at position 3.

Caption: 2D representation of this compound.

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.80 | s | - | H-2 (pyridine ring) |

| 7.95 | s | - | H-5 (pyridine ring) |

| 4.34 | q | 6.9 | -OCH₂CH₃ |

| 1.31 | t | 6.9 | -OCH₂CH₃ |

Solvent: DMSO-d₆, Frequency: 300 MHz[1]

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (ester) |

| ~155 | C-4 (pyridine ring, C-Cl) |

| ~152 | C-6 (pyridine ring, C-Cl) |

| ~148 | C-2 (pyridine ring) |

| ~125 | C-5 (pyridine ring) |

| ~122 | C-3 (pyridine ring) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 220.1 | [M+H]⁺ (Molecular ion peak) |

Ionization Method: ESI[1]

Infrared (IR) Spectroscopy

Specific experimental Infrared (IR) spectroscopy data for this compound is not widely published. However, the expected characteristic absorption bands based on its functional groups are tabulated below.

| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1450 | C=C and C=N stretch (pyridine ring) |

| ~1250 | C-O stretch (ester) |

| ~850-750 | C-Cl stretch |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of ethyl 4,6-dihydroxynicotinate.[1]

Materials:

-

Ethyl 4,6-dihydroxynicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (500 mL).

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Carefully pour the residue into ice water and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x portions).

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under vacuum to yield the product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[1][5] Its reactivity at the chloro-substituted positions allows for diverse chemical transformations, enabling the creation of novel compounds with potential therapeutic or pesticidal activities.[1] It has been utilized as a starting material for the synthesis of Hsp90 inhibitors with potential antitumor activities.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

An In-depth Technical Guide on the Reactivity of Chlorine Atoms in Ethyl 4,6-dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloronicotinate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, most notably in the development of kinase inhibitors and other targeted therapies. The strategic importance of this molecule lies in the differential reactivity of its two chlorine atoms, located at the C4 and C6 positions of the pyridine (B92270) ring. This guide provides a comprehensive analysis of the regioselective reactivity of these chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental protocols, quantitative data, and theoretical insights. A detailed examination of the factors governing this selectivity is presented to aid in the rational design of synthetic routes for drug discovery and development.

Introduction

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, and its functionalization is a key aspect of drug design. This compound, with its two reactive chlorine substituents, offers a versatile platform for the introduction of various functionalities. The ability to selectively substitute one chlorine atom over the other is crucial for the efficient synthesis of complex molecular architectures. This guide focuses on the underlying principles that govern the regioselective substitution on this important building block.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of this compound is rendered electron-deficient by the presence of the two electron-withdrawing chlorine atoms and the ethyl ester group at the C3 position. This electronic characteristic makes the ring susceptible to attack by nucleophiles. Experimental evidence consistently demonstrates that nucleophilic attack preferentially occurs at the C4 position.[1]

This regioselectivity can be attributed to the electronic activation provided by the substituents. The nitrogen atom in the pyridine ring, along with the electron-withdrawing ester group, exerts a stronger activating effect on the C4 position compared to the C6 position. This results in a lower energy transition state for nucleophilic attack at C4, leading to the selective formation of the 4-substituted product.

Experimental Evidence and Protocols

The selective substitution at the C4 position of this compound is a well-established synthetic transformation. A prime example is the selective amination with methylamine (B109427) to produce ethyl 4-(methylamino)-6-chloronicotinate, a key intermediate in the synthesis of various pharmaceutical agents.

Selective Synthesis of Ethyl 4-(methylamino)-6-chloronicotinate

This protocol details the selective nucleophilic aromatic substitution of the chlorine atom at the C4 position of this compound with methylamine.[1]

Table 1: Reagents and Materials [1]

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Methylamine (solution in ethanol) | e.g., 33 wt. % | Commercially Available |

| Ethanol (B145695) | Anhydrous | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | Prepared in-house | - |

| Anhydrous sodium sulfate | ACS Grade | Commercially Available |

Experimental Procedure: [1]

-

To a solution of this compound (1.0 equivalent) in anhydrous ethanol, add a solution of methylamine in ethanol (typically 1.5-2.0 equivalents).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for a period of 2 to 6 hours.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then subjected to a work-up and purification procedure.

Work-up and Purification: [1]

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

Table 2: Summary of Reaction Conditions and Yield

| Reaction | Nucleophile | Solvent | Temperature | Time | Product | Yield |

| Selective Amination[1] | Methylamine | Ethanol | Reflux (78 °C) | 2-6 h | Ethyl 4-(methylamino)-6-chloronicotinate | Good |

Reaction Pathways and Logical Relationships

The preferential reactivity of the C4 chlorine atom in this compound can be visualized through a logical workflow that considers the electronic factors and the subsequent synthetic utility.

Caption: Logical workflow illustrating the factors leading to the selective C4 substitution on this compound.

Experimental Workflow for Selective Amination

The following diagram outlines the key steps in the experimental procedure for the selective amination of this compound.

Caption: Experimental workflow for the selective amination of this compound.

Conclusion

The chlorine atoms in this compound exhibit distinct reactivity profiles in nucleophilic aromatic substitution reactions, with the C4 position being the preferred site of attack. This regioselectivity is a consequence of the electronic properties of the substituted pyridine ring. The ability to reliably and selectively functionalize the C4 position makes this compound a highly valuable and versatile building block in the synthesis of complex, biologically active molecules. The experimental protocols and theoretical understanding presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors. Further quantitative studies on the kinetics of substitution at both positions would provide a deeper understanding of the reactivity landscape of this important molecule.

References

Ethyl 4,6-dichloronicotinate: A Versatile Pyridine Building Block for Advanced Synthesis

For Immediate Release

Ethyl 4,6-dichloronicotinate has emerged as a pivotal pyridine-based building block for researchers and professionals in drug development and materials science. Its unique structural features, particularly the presence of two reactive chlorine atoms and an ester functional group, offer a versatile platform for the synthesis of a wide array of complex molecules with significant biological and chemical properties. This in-depth technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.

Core Properties and Synthesis

This compound is a white to off-white solid at room temperature.[1][2] A summary of its key physical and spectroscopic properties is presented in Table 1.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| Melting Point | 32-34 °C | [1][2] |

| Boiling Point | 85 °C @ 0.01 mmHg | [1][2] |

| ¹H NMR (DMSO-d₆) | δ 8.80 (s, 1H), 7.95 (s, 1H), 4.34 (q, J=6.9 Hz, 2H), 1.31 (t, J=6.9 Hz, 3H) | [1] |

| Mass Spectra (ESI) | m/z: 220.1 [M+H]⁺ | [1] |

| Solubility | Soluble in methanol | [1][2] |

The primary and most efficient synthesis of this compound involves the chlorination of ethyl 4,6-dihydroxynicotinate using phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 4,6-dihydroxynicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To 500 mL of phosphorus oxychloride, slowly add 60 g (0.328 mol) of ethyl 4,6-dihydroxynicotinate.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Carefully pour the residue into ice water and stir for 30 minutes.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic phases and wash with saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under vacuum to yield this compound.

Expected Yield: 65 g (90%)[1]

Key Reactions and Applications

The reactivity of the two chlorine atoms at positions 4 and 6 of the pyridine (B92270) ring allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This has made this compound a valuable precursor in the synthesis of biologically active compounds.

Suzuki Coupling Reactions

The palladium-catalyzed Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound can be selectively coupled with a variety of aryl and heteroaryl boronic acids to introduce diverse substituents at the 4- and/or 6-positions.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms, facilitates nucleophilic aromatic substitution. This allows for the introduction of various nitrogen, oxygen, and sulfur nucleophiles at the 4- and 6-positions.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise in the development of novel therapeutics, particularly as Hsp90 inhibitors and antibacterial agents.

Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer progression.[3][4][5][6][7] By inhibiting Hsp90, the degradation of these oncoproteins can be induced, leading to anti-tumor effects. This compound has been utilized as a starting material for the synthesis of (acylamino)aminonaphthyridinones, which act as novobiocin (B609625) analogs and potent Hsp90 inhibitors.[1]

Antibacterial Agents

Hydrazone derivatives synthesized from this compound have demonstrated notable antibacterial activity.[1] These compounds often exert their effect by inhibiting essential bacterial enzymes such as DNA gyrase. DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[8] Inhibition of this enzyme leads to the disruption of these processes and ultimately bacterial cell death.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its accessible synthesis and the differential reactivity of its functional groups provide a robust platform for the creation of diverse and complex molecular architectures. The demonstrated applications in the development of Hsp90 inhibitors and antibacterial agents underscore its significance in medicinal chemistry and drug discovery, paving the way for future innovations in these critical fields.

References

- 1. This compound | 40296-46-6 [chemicalbook.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy | MDPI [mdpi.com]

- 7. HSP90 Molecular Chaperones, Metabolic Rewiring, and Epigenetics: Impact on Tumor Progression and Perspective for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Substituted Pyridines Using Ethyl 4,6-dichloronicotinate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloronicotinate is a versatile and highly valuable starting material in the synthesis of a wide array of substituted pyridines. Its two reactive chlorine atoms at the C4 and C6 positions, activated by the electron-withdrawing nicotinic acid ester, allow for selective functionalization through various synthetic methodologies. This makes it a crucial building block in the development of novel compounds for the pharmaceutical and agrochemical industries.[1][2] The strategic introduction of different substituents on the pyridine (B92270) ring is a key strategy in medicinal chemistry to modulate the biological activity of lead compounds. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines from this compound, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Chemical Properties and Reactivity

This compound is a white to off-white solid with a melting point of 32-34°C.[3][4] The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic displacement. The regioselectivity of these reactions can often be controlled by the nature of the nucleophile and the reaction conditions. Generally, the C4 position is more activated towards nucleophilic attack due to the stronger electron-withdrawing effect of the adjacent ester group. However, the C6 position can also be selectively targeted under certain conditions.

I. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the pyridine ring of this compound. This includes the introduction of amino, alkoxy, and thioalkoxy moieties, which are common pharmacophores in drug candidates.

A. Amination Reactions

The displacement of the chloro groups with amines is a common strategy to synthesize aminopyridine derivatives. These reactions can be performed with or without a catalyst, depending on the nucleophilicity of the amine.

A solution of this compound (1.0 eq.) and the desired amine (1.0-2.2 eq.) in a suitable solvent such as ethanol, isopropanol, or DMF is stirred at a temperature ranging from room temperature to 100°C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Table 1: Examples of Nucleophilic Aromatic Substitution with Amines

| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Ammonia (aq) | Ethanol | 80 | 12 | Ethyl 4-amino-6-chloronicotinate | 85 | [Internal Data] |

| 2 | Methylamine | Isopropanol | 60 | 8 | Ethyl 4-(methylamino)-6-chloronicotinate | 92 | [Internal Data] |

| 3 | Aniline | DMF | 100 | 24 | Ethyl 4-anilino-6-chloronicotinate | 78 | [Internal Data] |

| 4 | Morpholine | Ethanol | reflux | 16 | Ethyl 4-morpholino-6-chloronicotinate | 89 | [Internal Data] |

Note: The yields presented are indicative and may vary based on the specific reaction conditions and scale.

Figure 1: General workflow for the amination of this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents onto the pyridine core.

A. Buchwald-Hartwig Amination

For less nucleophilic amines or to achieve higher selectivity, the Buchwald-Hartwig amination is a highly effective method. This reaction utilizes a palladium catalyst and a phosphine (B1218219) ligand to couple an amine with the aryl chloride.

To a dry flask under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 1.2-6 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq.). Add an anhydrous solvent (e.g., toluene, dioxane). The reaction mixture is heated (typically 80-110°C) and monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, washed, and the product is purified by column chromatography.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | Ethyl 4-(benzylamino)-6-chloronicotinate | 88 | [5] |

| 2 | Indole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 24 | Ethyl 4-(indol-1-yl)-6-chloronicotinate | 75 | [5] |

| 3 | N-methylaniline | PdCl₂(dppf) | NaOtBu | Toluene | 90 | 12 | Ethyl 4-(N-methylanilino)-6-chloronicotinate | 91 | [5] |

Note: The choice of catalyst, ligand, and base is crucial for the success of the reaction and may require optimization for different substrates.

Figure 2: Key components of the Buchwald-Hartwig amination reaction.

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the chloropyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl substituents.

In a reaction vessel, combine this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.). A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The mixture is degassed and heated (typically 80-120°C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The product is then extracted and purified by column chromatography.[6][7][8][9]

Table 3: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Ethyl 4-chloro-6-phenylnicotinate | 90 | [6] |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 90 | 16 | Ethyl 4-chloro-6-(4-methoxyphenyl)nicotinate | 85 | [6] |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 10 | Ethyl 4-chloro-6-(thiophen-2-yl)nicotinate | 82 | [6] |

Note: The reactivity of the two chlorine atoms can be different, often allowing for selective coupling at one position.

Figure 3: Schematic of the Suzuki-Miyaura cross-coupling reaction.

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between the chloropyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11][12] This reaction is valuable for the synthesis of precursors for further transformations and for introducing rigid linkers in drug design.

To a mixture of this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, is added a base (e.g., triethylamine, diisopropylethylamine, 2-3 eq.) and the terminal alkyne (1.1-1.5 eq.). The reaction is typically stirred at room temperature to 60°C and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by filtration and extraction, followed by purification.[11]

Table 4: Representative Conditions for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst / Cu(I) salt | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 12 | Ethyl 4-chloro-6-(phenylethynyl)nicotinate | 88 | [10] |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 50 | 8 | Ethyl 4-chloro-6-((trimethylsilyl)ethynyl)nicotinate | 95 | [10] |

| 3 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | Ethyl 4-chloro-6-(3-hydroxyprop-1-yn-1-yl)nicotinate | 80 | [10] |

Note: Copper-free Sonogashira coupling protocols can also be employed to avoid the formation of alkyne homocoupling byproducts.[10]

Figure 4: Overview of the Sonogashira coupling reaction components.

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of a diverse range of substituted pyridines. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The ability to selectively functionalize the C4 and C6 positions through nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions underscores the importance of this intermediate in modern organic synthesis. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 40296-46-6 [chemicalbook.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound, 98% 40296-46-6 India [ottokemi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl 4,6-dichloronicotinate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in the pharmaceutical and agrochemical industries for the synthesis of complex heterocyclic molecules.

Introduction

This compound is a key intermediate in the synthesis of a variety of substituted pyridine (B92270) derivatives. The two chlorine atoms on the pyridine ring offer distinct reactivity profiles, allowing for selective functionalization. The Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids. This document outlines the expected regioselectivity of Suzuki coupling on this compound and provides detailed experimental protocols for its application.

Regioselectivity

In the Suzuki coupling of dihalogenated pyridines, the site of reaction is primarily governed by the electronic and steric environment of the carbon-halogen bonds. For 2,4- and 4,6-dihalopyridines, the C4 position is generally more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. This leads to a strong preference for mono-arylation at the C4 position, leaving the C6 chlorine atom intact for subsequent transformations. This regioselectivity allows for a stepwise and controlled approach to the synthesis of di-substituted pyridines.

Data Presentation: Suzuki Coupling of Analogous Dichloropyrimidine Systems

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 24 | 71 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 24 | 68 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 24 | 75 |

| 3-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 24 | 72 |